2-Methylbenzenethiol

Catalog No.
S601046
CAS No.
137-06-4
M.F
C7H8S
M. Wt
124.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzenethiol

CAS Number

137-06-4

Product Name

2-Methylbenzenethiol

IUPAC Name

2-methylbenzenethiol

Molecular Formula

C7H8S

Molecular Weight

124.21 g/mol

InChI

InChI=1S/C7H8S/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3

InChI Key

LXUNZSDDXMPKLP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S

Solubility

Sol in alcohol, ether; insol in wate

Canonical SMILES

CC1=CC=CC=C1S

Organic Synthesis

-Methylbenzenethiol serves as a valuable building block in organic synthesis for the preparation of various thiol-containing molecules. Its reactive thiol (-SH) group allows for its participation in diverse reactions like:

  • Nucleophilic substitution: The thiol group can readily react with various electrophiles, leading to the formation of C-S bonds. This property enables the synthesis of thioethers, disulfides, and other sulfur-containing compounds .
  • Oxidation: 2-Methylbenzenethiol can be oxidized to form the corresponding disulfide, 2,2'-dithio-p-xylene, which finds uses in polymer chemistry and material science .

Biological Research

-Methylbenzenethiol exhibits diverse biological activities, making it a valuable tool in various biological research areas:

  • Enzyme Inhibition: Studies suggest that 2-methylbenzenethiol can act as an inhibitor for certain enzymes, potentially impacting specific biological pathways . This property makes it a potential candidate for drug discovery and development.
  • Antimicrobial activity: Research indicates that 2-methylbenzenethiol possesses some antimicrobial properties against certain bacteria and fungi . While further investigation is needed, this finding suggests potential applications in the development of new antimicrobial agents.

Material Science

Limited research explores the potential of 2-Methylbenzenethiol in material science applications. Its ability to form self-assembled monolayers on metal surfaces makes it a potential candidate for modifying the surface properties of materials for various purposes, such as:

  • Corrosion protection: Self-assembled monolayers containing 2-methylbenzenethiol may offer some protection against corrosion for certain metals .
  • Sensor development: The ability to modify surfaces with 2-methylbenzenethiol could be useful in developing new types of chemical sensors.

2-Methylbenzenethiol, also known as o-cresol thiol, is an organic compound with the molecular formula C₇H₈S. It features a methyl group and a thiol group (-SH) attached to a benzene ring, specifically at the ortho position relative to each other. This compound is characterized by its strong odor, reminiscent of garlic or onion, and is often used in various chemical applications due to its reactivity and biological properties .

  • Substitution Reactions: Similar to other thiophenols, it can undergo electrophilic aromatic substitution. The presence of the methyl group enhances the electron density on the benzene ring, making it more reactive towards electrophiles .
  • Oxidation: 2-Methylbenzenethiol can be oxidized to form corresponding disulfides or sulfoxides under appropriate conditions. This reaction is significant in synthetic organic chemistry for producing more complex molecules .
  • Nucleophilic Reactions: The thiol group can participate in nucleophilic substitution reactions, where it can react with alkyl halides to form thioethers .

2-Methylbenzenethiol exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that thiols can possess antimicrobial effects, which may be attributed to their ability to disrupt cellular functions in bacteria .
  • Toxicity: While it has potential applications, 2-methylbenzenethiol is also known for its toxicity and can cause irritation upon contact with skin or mucous membranes. Its inhalation may lead to respiratory issues .

Several methods exist for synthesizing 2-methylbenzenethiol:

  • From 2-Bromotoluene: A common method involves the nucleophilic substitution of 2-bromotoluene with sodium hydrosulfide. This reaction typically occurs under reflux conditions .
  • From Toluene: Another approach is the direct thiolation of toluene using thiolating agents such as hydrogen sulfide in the presence of catalysts .
  • Via Electrophilic Aromatic Substitution: It can also be synthesized through the electrophilic substitution of methylbenzene with sulfur-containing electrophiles .

2-Methylbenzenethiol finds utility in various fields:

  • Flavoring and Fragrance Industry: Due to its distinctive odor, it is used as a flavoring agent and in perfumes.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: Used as a reagent for detecting heavy metals due to its ability to form stable complexes .

Research on interaction studies involving 2-methylbenzenethiol has focused on its reactivity with other compounds:

  • Metal Complexation: It has been studied for its interactions with metal ions, which can lead to the formation of metal-thiol complexes that have applications in catalysis and materials science .
  • Biological Interactions: The compound's interactions with biological systems are significant for understanding its toxicity and potential therapeutic effects, particularly in antimicrobial applications .

Similar Compounds

Several compounds share structural similarities with 2-methylbenzenethiol. Here are some notable examples:

Compound NameStructureUnique Features
BenzenethiolC₆H₅SHSimple thiophenol; less steric hindrance
3-MethylbenzenethiolC₇H₈S (meta)Different positional isomer; affects reactivity
4-MethylbenzenethiolC₇H₈S (para)Another positional isomer; distinct properties
ThiophenolC₆H₅SHLacks methyl substituent; simpler reactivity
2-EthylbenzenethiolC₈H₁₀SLonger ethyl chain; alters physical properties

The uniqueness of 2-methylbenzenethiol lies in its specific ortho positioning of the methyl and thiol groups, which influences both its chemical reactivity and biological activity compared to its structural analogs. This positioning enhances its electron-donating ability, leading to increased reactivity in electrophilic aromatic substitution reactions.

Physical Description

Liquid
colourless to pale yellow liquid with disagreeable odou

XLogP3

2.9

Boiling Point

195.0 °C
195 °C

Density

d204 1.04
1.041 @ 20 °C/4 °C
1.054-1.059

Melting Point

15.0 °C
Mp 15 °
15 °C
15°C

UNII

6FU2EGI4VS

GHS Hazard Statements

Aggregated GHS information provided by 1451 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (88.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

ANTISEPTIC; DERMATOLOGIC AGENT (UNSPECIFIED ISOMER)-NO EVIDENCE OF CURRENT USE

Vapor Pressure

0.64 mmHg
0.816 mm Hg at 25 °C

Pictograms

Irritant

Corrosive;Irritant

Other CAS

137-06-4

Wikipedia

O-toluenethiol

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

REDUCTION OF TOLUENE-O-SULPHONYL WITH TIN AND HYDROCHLORIC ACID

General Manufacturing Information

Benzenethiol, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Analyte: Cresol isomers; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 ml acetone, stand 30 min; Range: 0.1-1.2/ samp; Precision: 0.028; Interferences: high humidity /Cresol, all isomers/

Clinical Laboratory Methods

Analyte: Phenol and p-cresol; Matrix: urine; Procedure: Gas chromatography, flame ionization detector; Treatment: acid hydrolysis, extraction; Range: 2-300 ug phenol/ml urine, 2-500 ug p-cresol/ml urine; Controls: pooled urine from unexposed workers; Est LOD: 0.5 ug/ml urine; Recovery: 94% @ 15 ug phenol/ml urine, 95% @ 50 ug p-cresol/ml urine; Precision: 0.128, 0.091; Interferences: o-phenylphenol has GC retention times similar to phenol /Phenol and p-cresol in urine/

Dates

Modify: 2023-08-15

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